molecular formula C15H23NO B1474907 (1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol CAS No. 2058947-69-4

(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol

Cat. No.: B1474907
CAS No.: 2058947-69-4
M. Wt: 233.35 g/mol
InChI Key: VLDFGJDIFMBDTP-UHFFFAOYSA-N
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Description

“(1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C15H23NO . It’s a member of the piperidone family, which are of particular interest due to their unique biochemical properties .


Synthesis Analysis

Piperidones, including “this compound”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones, a six-membered nitrogenous heterocyclic ketone, and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis of compounds related to (1-(2,4-Dimethylbenzyl)piperidin-4-yl)methanol has been reported, including the synthesis of various derivatives characterized by spectroscopic techniques and X-ray diffraction studies. For instance, (Naveen et al., 2015) synthesized a similar compound and confirmed its structure through X-ray diffraction, revealing that the piperidine ring adopts a chair conformation.

  • Crystallography and Molecular Structure : The crystal structure of these compounds often shows interesting features like chair conformation of the piperidine ring and distorted tetrahedral geometry around specific atoms. This is evidenced in studies such as (Girish et al., 2008) and (Prasad et al., 2008).

Applications in Catalysis

  • Catalysis and Chemical Reactions : Some derivatives of this compound have been explored as catalysts. For instance, (Dönges et al., 2014) discuss the use of related complexes as Lewis acids to catalyze oxidative cyclization of alkenols.

Medicinal Chemistry

  • Antiproliferative Activity : Some studies have focused on the antiproliferative properties of related compounds. (Prasad et al., 2008) synthesized and characterized derivatives, evaluating their cell antiproliferation activity against various carcinoma cell lines.

  • Antimicrobial Properties : The antimicrobial potential of similar derivatives has been explored, such as in (Mallesha & Mohana, 2014), where they synthesized and evaluated the antibacterial and antifungal activities of certain compounds.

Chemical Synthesis and Analysis

  • Novel Synthesis Methods : Research includes exploring novel synthesis methods for related compounds, as seen in (Rui, 2010) where Piperidine-4-carboxylic acid was used in the preparation of a similar compound.

  • Spectroscopic Analysis : Studies like (Altameme et al., 2015) employ techniques like Fourier-transform infrared (FT-IR) spectroscopy for the biochemical analysis of similar compounds.

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-3-4-15(13(2)9-12)10-16-7-5-14(11-17)6-8-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDFGJDIFMBDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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